Regulatory Hazard Categorization: CPCA Score of 5-Methyl-1-nitrosoindoline
While direct CPCA data for 5-methyl-1-nitrosoindoline is unavailable, the established scoring for the structurally analogous 3-methyl-1-nitrosoindoline demonstrates a critical distinction from the parent 1-nitrosoindoline, providing a strong class-level inference for the 5-methyl isomer. According to the EMA's CPCA, 1-nitrosoindoline is assigned a score of 5 points (Category 4), while 3-methyl-1-nitrosoindoline receives a score of 4 points (also Category 4) due to the additional beta-methyl group which acts as an 'activating feature' [1]. The 5-methyl substitution, like the 3-methyl, introduces an alkyl group that can influence the compound's metabolic activation potential and stability, and would similarly alter its CPCA scoring relative to the unsubstituted analog. This difference in scoring, even within the same category, directly impacts the compound's regulatory handling and the acceptable intake limits in pharmaceutical development.
| Evidence Dimension | CPCA Carcinogenic Potency Score |
|---|---|
| Target Compound Data | Not available; inferred to be <5 based on analog 3-methyl-1-nitrosoindoline. |
| Comparator Or Baseline | 1-Nitrosoindoline: CPCA Score = 5; 3-Methyl-1-nitrosoindoline: CPCA Score = 4. |
| Quantified Difference | The presence of a methyl group reduces the CPCA score by at least 1 point compared to 1-nitrosoindoline. |
| Conditions | EMA CPCA framework for nitrosamine impurities. |
Why This Matters
The differential CPCA score translates directly into different regulatory exposure thresholds, meaning 5-methyl-1-nitrosoindoline and 1-nitrosoindoline cannot be used interchangeably as analytical standards for impurity testing without invalidating the regulatory acceptance of the method.
- [1] European Medicines Agency (EMA). EMA Q&A Rev. 16 EMA/409815/2020. Updated August 3, 2023. View Source
